Cas no 10267-24-0 ((13R)-8-hydroxy-labdan-15-oic acid)

(13R)-8-hydroxy-labdan-15-oic acid 化学的及び物理的性質
名前と識別子
-
- (13R)-8-hydroxy-labdan-15-oic acid
- (13R)-8-Hydroxy-labdan-15-saeure
- Labdanolic acid
- Labdanolsaeure
- (+)-(5S_8R_9R_10S_13R)-8-hydroxylabdan-15-oic_acid
- Labdan-8β-ol-15-oic acid
- NCGC00180676-03
- MEGxp0_000175
- AKOS040736435
- CHEBI:182060
- (3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid
- 10267-24-0
- NCGC00180676-01
- ACon1_000318
-
- MDL: MFCD24849329
- インチ: InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)
- InChIKey: KHCCSRVJJDOANA-UHFFFAOYSA-N
- SMILES: CC(CCC1C(C)(O)CCC2C(C)(C)CCCC12C)CC(O)=O
計算された属性
- 精确分子量: 324.26644501g/mol
- 同位素质量: 324.26644501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.487
- トポロジー分子極性表面積: 57.5Ų
(13R)-8-hydroxy-labdan-15-oic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00144-1MG |
Labdanolic acid |
10267-24-0 | 1mg |
¥2557.56 | 2023-09-14 |
(13R)-8-hydroxy-labdan-15-oic acid 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
(13R)-8-hydroxy-labdan-15-oic acidに関する追加情報
Introduction to (13R)-8-hydroxy-labdan-15-oic Acid (CAS No. 10267-24-0)
(13R)-8-hydroxy-labdan-15-oic acid, identified by its Chemical Abstracts Service (CAS) number 10267-24-0, is a naturally occurring compound belonging to the labdane diterpenoid family. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. Labdane diterpenoids are a class of terpenes that are widely distributed in plants, and they have been the subject of numerous studies due to their diverse pharmacological effects.
The structure of (13R)-8-hydroxy-labdan-15-oic acid consists of a labdane backbone with a hydroxyl group at the 8th position and a carboxylic acid group at the 15th position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties. The stereochemistry at the 13th position, denoted as (13R), is crucial for its biological activity and has been a focus of interest in synthetic chemistry and pharmacology.
Recent research has highlighted the potential of (13R)-8-hydroxy-labdan-15-oic acid as a lead compound for drug development. Studies have demonstrated that labdane diterpenoids, including this particular derivative, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and antioxidant properties. These findings have prompted further investigation into the mechanisms by which these compounds interact with biological targets.
One of the most compelling aspects of (13R)-8-hydroxy-labdan-15-oic acid is its ability to modulate inflammatory pathways. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through interactions with key signaling pathways involved in inflammation, such as the nuclear factor kappa B (NF-κB) pathway. The ability to modulate these pathways makes (13R)-8-hydroxy-labdan-15-oic acid a promising candidate for the development of novel anti-inflammatory therapies.
In addition to its anti-inflammatory properties, (13R)-8-hydroxy-labdan-15-oic acid has shown promising antimicrobial activity. Research has indicated that this compound can inhibit the growth of various bacterial strains, including some multidrug-resistant pathogens. The mechanism behind this antimicrobial activity is thought to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. These findings suggest that (13R)-8-hydroxy-labdan-15-oic acid could be a valuable component in the development of new antibiotics or as an adjunct therapy to enhance existing antimicrobial agents.
The antioxidant properties of (13R)-8-hydroxy-labdan-15-oic acid have also been extensively studied. Oxidative stress is a major contributor to various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative damage in cells. This protective effect is attributed to its ability to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of reactive oxygen species (ROS). The potential role of (13R)-8-hydroxy-labdan-15-oic acid in combating oxidative stress makes it an attractive candidate for therapeutic applications.
The synthesis of (13R)-8-hydroxy-labdan-15-oic acid has been a subject of interest for synthetic chemists due to its complex structure. Various synthetic routes have been developed, including biotechnological approaches that utilize microbial fermentation. These methods have enabled the production of high-purity samples of (13R)-8-hydroxy-labdan-15-oic acid, which are essential for detailed biological studies. Advances in synthetic chemistry have not only improved the yield and efficiency of production but also allowed for modifications to the structure of this compound, leading to analogs with enhanced biological activity.
The pharmacokinetic properties of (13R)-8-hydroxy-labdan-15-oic acid are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Preclinical studies have provided insights into its bioavailability and metabolic pathways, which are essential for optimizing dosing regimens and minimizing potential side effects. These studies have also helped identify key enzymes involved in its metabolism, such as cytochrome P450 enzymes, which can be targeted to improve drug efficacy.
The potential therapeutic applications of (13R)-8-hydroxy-labdan-15-oic acid extend beyond inflammation, antimicrobial infections, and oxidative stress. Emerging evidence suggests that this compound may also have neuroprotective properties, making it relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its ability to modulate immune responses could make it useful in immunomodulatory therapies for autoimmune disorders.
In conclusion, (13R)-8-hydroxy-labdan-15-oic acid (CAS No. 10267-24-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features contribute to a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and possibly neuroprotective effects. Ongoing research continues to uncover new aspects of its pharmacology and mechanisms of action, paving the way for novel therapeutic applications. As synthetic methods improve and our understanding deepens, compounds like (13R)-8-hydroxy-labdan-15-oic acid are poised to play an important role in addressing some of today's most pressing medical challenges.
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